molecular formula C22H26N2O5S B2954650 3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-75-0

3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2954650
CAS No.: 864926-75-0
M. Wt: 430.52
InChI Key: TVHLICLUZGQLGX-UHFFFAOYSA-N
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Description

3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives The structure of this compound includes a thieno[2,3-c]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: The synthesis begins with the construction of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 2-chloro-3-pyridinecarboxylic acid under specific conditions.

    Introduction of the Phenylpropanamido Group: The phenylpropanamido group is introduced through an amide coupling reaction. This involves the reaction of the thieno[2,3-c]pyridine intermediate with 3-phenylpropanoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the diethyl ester. This can be achieved by reacting the intermediate with ethanol in the presence of acid catalysts like sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Research: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound can be used as a probe to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: It may find applications in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular pathways and targets involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: A well-known antiplatelet agent used to prevent blood clots. It has a similar thienopyridine core but different substituents.

    Prasugrel: Another antiplatelet drug with a thienopyridine structure, used for similar indications as clopidogrel.

    Ticlopidine: An older antiplatelet agent with a thienopyridine core, used to reduce the risk of stroke.

The uniqueness of this compound lies in its specific substituents and potential biological activities, which may offer advantages over existing compounds in certain therapeutic areas.

Properties

IUPAC Name

diethyl 2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-3-28-21(26)19-16-12-13-24(22(27)29-4-2)14-17(16)30-20(19)23-18(25)11-10-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHLICLUZGQLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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